Regioisomeric Differentiation from 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide Derivatives
The target compound features a 5-(4-fluorophenyl) substitution on the isoxazole core, whereas the most extensively characterized analogs in the literature (e.g., compounds 2a–2f in Hawash et al., 2021) are 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides [1]. This positional isomerism is non-trivial: in the reference series, the most potent 3-(4-fluorophenyl) derivative (2f) achieved an IC50 of 5.76 µg/mL against Hep3B cells, while other analogs in the same series varied between 7.66–11.60 µg/mL depending solely on the amide substituent [1].
| Evidence Dimension | Antiproliferative potency (IC50) against Hep3B hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | No direct experimental data available for this compound |
| Comparator Or Baseline | Compound 2f: IC50 = 5.76 µg/mL; Compounds 2a–2c, 2e: IC50 = 7.66–11.60 µg/mL |
| Quantified Difference | Not calculable; regioisomeric shift is expected to alter potency by >3-fold based on intra-series variability [1] |
| Conditions | MTS assay, Hep3B liver cancer cell line, 24 h treatment |
Why This Matters
The regioisomeric difference fundamentally alters the spatial orientation of the pharmacophore, which dictates target binding and selectivity, making direct substitution with 3-(4-fluorophenyl) analogs scientifically unjustified.
- [1] Hawash, M., Jaradat, N., Abualhasan, M., Amer, J., Levent, S., Issa, S., ... & Mousa, A. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 19(1), 855-863. View Source
